

8-aryloxycaffeine compared to unsubstituted caffeine

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Compound Focus: Caffeine, 8-bromo-

CAS No.: 10381-82-5

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Quantitative Comparison of Biological Activities

The table below summarizes the key biological activities of 8-aryloxycaffeine derivatives compared to unsubstituted caffeine, based on data from recent experimental studies.

Compound	Biological Activity	Experimental Model	Key Metric (IC ₅₀ , MIC, etc.)	Comparison with Unsubstituted Caffeine
8-(5-chloropyridin-3-yloxy)caffeine (3k) [1]	Antibacterial	<i>Salmonella enteritidis</i> (Gram -)	MIC = 15.6 µg/mL [1]	Unsubstituted caffeine does not typically show significant antibacterial activity at low concentrations.
8-(quinolin-8-yloxy)caffeine (3g) [1]	Topoisomerase II Inhibition	<i>In vitro</i> enzyme assay	Strong inhibitory activity [1]	Effect not reported for unsubstituted caffeine.

Compound	Biological Activity	Experimental Model	Key Metric (IC ₅₀ , MIC, etc.)	Comparison with Unsubstituted Caffeine
8-(6-methylpyridin-2-yloxy)caffeine (3j) & 8-(3-chloro-6-(trifluoromethyl)pyridin-2-yloxy)caffeine (3m) [1]	Analgesic	<i>In vivo</i> pharmacological model	Effective analgesic [1]	Achieved effect without central nervous system (CNS) stimulation, a common side effect of unsubstituted caffeine [1].
Compound 4a [2]	Anticancer (Breast)	MCF-7 Cell Line	IC ₅₀ = 38 ± 3.7 μM [2]	More potent than the reference drug Methotrexate (MTX) in this specific assay [2].
Compound 4j, 4k, 4l [3]	Antibacterial	<i>Staphylococcus aureus</i>	MIC = 6.25 μg/mL [3]	Significant activity compared to unsubstituted caffeine.
Various 8-(hetero)aryl caffeine (4a–4n) [3]	α-Amylase Inhibition	<i>In vitro</i> enzyme assay	IC ₅₀ = 1.49 ± 0.317 to 7.44 ± 0.156 μg/mL [3]	Most compounds showed superior inhibition compared to standard acarbose (IC ₅₀ = 4.34 ± 0.333 μg/mL) [3].
Unsubstituted Caffeine [4]	CNS Stimulant	Human / <i>In vivo</i>	N/A	Primary mechanism is adenosine receptor antagonism, leading to increased alertness but also potential side effects like anxiety

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				and sleep disruption [4].

Detailed Experimental Protocols

For reproducibility, here are the detailed methodologies from the key studies cited in the table.

1. Synthesis of 8-(substituted)aryloxycaffeine Derivatives [1]

- **Key Reaction:** A series of 8-(substituted)aryloxycaffeine compounds were prepared from 8-bromocaffeine and various (substituted)phenols via a modified **Ullmann condensation reaction**.
- **Procedure:** The reaction proceeds with 8-bromocaffeine and the respective phenol derivative under conditions optimized for the Ullmann ether synthesis. The synthesized compounds were then purified and characterized to confirm their structures.

2. In Vitro Antibacterial Assay [1] [3]

- **Method:** The **minimum inhibitory concentration (MIC)** of the synthesized compounds was determined against a panel of Gram-positive and Gram-negative bacteria.
- **Procedure:** Compounds were tested using a standard broth microdilution method. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3. In Vitro Anticancer Activity [2]

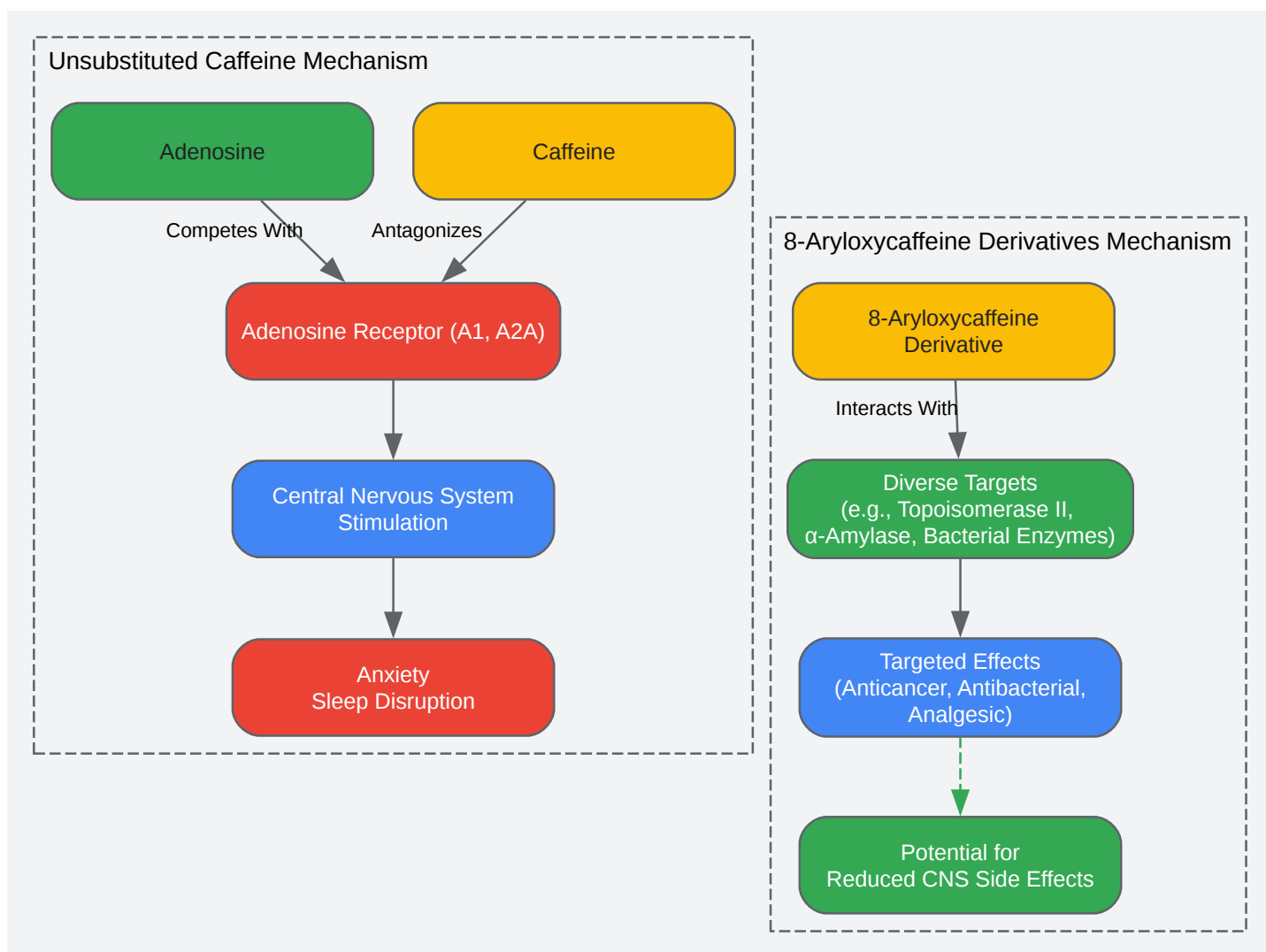
- **Cell Lines:** Human breast cancer **MCF-7** and melanoma **A-375** cell lines were used. A healthy human embryonic kidney **HEK-293** cell line was used for toxicity assessment.
- **Assay:** The **colorimetric MTT assay** was employed to determine cell viability and calculate the **half-maximal inhibitory concentration (IC₅₀)**.
- **Procedure:** Cells were treated with various concentrations of the test compounds for a specified period. MTT reagent was added and converted to formazan by viable cells. The absorbance of the dissolved formazan was measured, and the IC₅₀ value was calculated from the dose-response curve.

4. In Vitro Enzyme Inhibition [3]

- **Enzymes:** α -Amylase and α -glucosidase.
 - **Assay:** The inhibitory activity was measured using **colorimetric methods**.
 - **Procedure (α -Amylase Example):** The test compound was incubated with α -amylase and substrate (e.g., starch). The reaction was stopped, and the amount of product formed was measured spectrophotometrically. IC_{50} values were determined from the concentration-response curve and compared to a standard inhibitor (acarbose).
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Mechanisms of Action: A Comparative View

The following diagrams illustrate the core mechanistic difference between unsubstituted caffeine and the modified 8-aryloxycaffeine derivatives.



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Mechanistic pathways of caffeine versus its 8-aryloxy derivatives.

Synthesis Workflow for 8-Caffeinyl Chalcone Hybrid Conjugates [2] The synthesis of these complex derivatives often involves a multi-step pathway, as detailed below.

Typical synthetic route for creating 8-caffeinyl chalcone hybrid conjugates.

Key Takeaways for Drug Development

- **Broader Application Profile:** 8-aryloxycaffeine derivatives demonstrate a significant expansion in biological activity compared to unsubstituted caffeine, showing promise as **anticancer, antibacterial, and analgesic agents** with novel mechanisms (e.g., topoisomerase II inhibition) [1] [2] [3].
- **Decoupling of Effects:** A critical finding is that certain derivatives can produce **analgesia without CNS stimulation** [1]. This suggests that structural modification at the C8 position can separate desired therapeutic effects from the typical side effects of caffeine.
- **Enhanced Potency:** Several derivatives show **superior potency** in specific assays (e.g., α -amylase inhibition, antibacterial activity) compared to standard reference drugs [3].
- **Favorable Drug-like Properties:** *In silico* analyses indicate that many of these derivatives adhere to **Lipinski's rule of five**, suggesting they have good potential for oral bioavailability [2].

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